Cas no 123-15-9 (2-Methylvaleraldehyde)

2-Methylvaleraldehyde structure
2-Methylvaleraldehyde structure
2-Methylvaleraldehyde
123-15-9
C6H12O
100.16
MFCD00006986
36070
31245

2-Methylvaleraldehyde Properties

Names and Identifiers

    • 2-Methylvaleraldehyde
    • 2-Methylpentanal
    • alpha-Methyl valeraldehyde
    • methyl valeraldehyde
    • FEMA 3413
    • 2-Methylpental
    • femanumber3413
    • 2-Formylpentane
    • 2-methyl-pentana
    • n-C3H7CH(CH3)CHO
    • Pentanal,2-methyl-
    • 2-Methyl-1-pentanal
    • 2-METHYLPENTALDEHYDE
    • a-Methylvaleraldehyde 2-Methylpentanal
    • 2-METHYL-N-VALERALDEHYDE
    • 2-METHYLPENTANAL
    • 2-METHYLVALERALDEHYDE
    • +Expand
    • MFCD00006986
    • FTZILAQGHINQQR-UHFFFAOYSA-N
    • 1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3
    • CCCC(C)C=O
    • 1739423

Computed Properties

  • 100.08900
  • 0
  • 1
  • 3
  • 100.089
  • 7
  • 50.1
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.7
  • 2
  • 0
  • 17.1A^2

Experimental Properties

  • 1.62150
  • 17.07000
  • n20/D 1.401(lit.)
  • Soluble in water (4.2g/L at 25°C).
  • 119-120 °C(lit.)
  • -100°C
  • Fahrenheit: 60.8 ° f
    Celsius: 16 ° c
  • 3413
  • colorless liquid
  • Soluble in ether, slightly soluble in alcohol, insoluble in water
  • Air Sensitive
  • 0.808 g/mL at 25 °C(lit.)

2-Methylvaleraldehyde Security Information

2-Methylvaleraldehyde Customs Data

  • 2912190090
  • China Customs Code:

    2912190090

    Overview:

    HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Methylvaleraldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  1,2-Bis(diphenylphosphino)ethane Solvents: Benzene
Reference
The hydroformylation reaction
Ojima, Iwao; Tsai, Chung-Ying; Tzamarioudaki, Maria; Bonafoux, Dominique, Organic Reactions (Hoboken, 2000, (2000),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite Solvents: Dichloromethane ;  300 psi, rt; 1 h, 300 psi, rt → 120 °C; 300 psi, 120 °C → rt
Reference
Rhodium-catalyzed hydroformylation of olefins: Effect of [bis(2,4-di-tert-butyl) pentaerythritol] diphosphite (alkanox P-24) on the regioselectivity of the reaction
Tijani, Jimoh; El Ali, Bassam, Journal of Organometallic Chemistry, 2007, 692(16), 3492-3497

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Pentene Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl]bis[(1,2-η)-1-prope… Solvents: Benzene
Reference
Isomerization of aldehydes catalyzed by rhodium(I) olefin complexes
Lenges, Christian P.; Brookhart, Maurice, Angewandte Chemie, 1999, 38(23), 3533-3537

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 4-(Trifluoromethyl)acetophenone
Reference
Alkane carbonylation photocatalyzed by aromatic ketones under high carbon monoxide pressure
Boese, William T.; Goldman, Alan S., Tetrahedron Letters, 1992, 33(16), 2119-22

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,1′,1′′-Phosphinidynetris[1H-pyrrole] Solvents: Anisole
Reference
Synthesis of pyrrolyl-, indolyl-, and carbazolylphosphanes and their catalytic application as ligands in the hydroformylation of 2-pentene
Jackstell, Ralf; Klein, Holger; Beller, Matthias; Wiese, Klaus-Diether; Rottger, Dirk, European Journal of Organic Chemistry, 2001, (20), 3871-3877

2-Methylvaleraldehyde Raw materials

2-Methylvaleraldehyde Related Literature